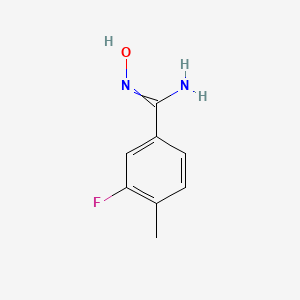

3-Fluoro-4-methylbenzamide oxime

Beschreibung

Contextualization of Fluorinated Benzamide (B126) Oximes in Chemical Synthesis and Research

Fluorinated benzamide oximes represent a class of compounds that has garnered considerable attention for its potential applications. The introduction of fluorine, the most electronegative element, into a molecule can dramatically alter its physicochemical properties. researchgate.net These changes can include increased metabolic stability, enhanced binding affinity to biological targets, and improved membrane permeability. researchgate.net Benzamide derivatives, on the other hand, are a well-established class of organic compounds with a wide range of applications, including in medicinal chemistry. ontosight.ai

The combination of a fluorine atom and a benzamide oxime core creates a unique chemical scaffold. The oxime group, with its dual hydrogen bond donor and acceptor capabilities, provides a versatile handle for molecular interactions. nih.gov This makes fluorinated benzamide oximes attractive building blocks in the synthesis of more complex molecules with potential therapeutic applications. ontosight.ai

Historical Perspective on the Development and Study of Benzamide Oxime Derivatives

The study of benzamide derivatives has a long history in organic chemistry, with early research focusing on their synthesis and fundamental reactivity. The development of various synthetic methodologies has allowed for the creation of a vast library of substituted benzamide compounds. researchgate.netresearchgate.net

The exploration of oxime derivatives also has deep roots in chemical history. Oximes are known for their diverse biological activities and have been investigated for their potential as antidotes, anti-inflammatory agents, and antimicrobial compounds. nih.govresearchgate.net The synthesis of oxime derivatives from aldehydes or ketones is a fundamental transformation in organic chemistry. Over time, the focus has shifted towards creating more complex and functionally diverse oxime-containing molecules to explore their potential in various fields, including drug discovery. nih.gov

Significance of 3-Fluoro-4-methylbenzamide (B1142852) Oxime in Contemporary Organic Chemistry Research

3-Fluoro-4-methylbenzamide oxime has emerged as a significant compound in contemporary organic chemistry research due to its specific substitution pattern. The presence of a fluorine atom at the 3-position and a methyl group at the 4-position of the benzene (B151609) ring influences the electronic and steric properties of the molecule in a precise manner. This specific arrangement can be crucial for its interaction with biological targets or for its reactivity in subsequent chemical transformations.

This compound serves as a valuable intermediate in the synthesis of a variety of more complex molecules. glpbio.com Its chemical structure provides a platform for further functionalization, allowing chemists to build upon its core and develop new compounds with tailored properties. While detailed research findings on its specific applications are often proprietary or part of ongoing studies, its commercial availability from various chemical suppliers underscores its importance as a building block in drug discovery and other areas of chemical research. scbt.comchemicalpoint.euchemicalbook.com

Below is a table summarizing the key identifiers for this compound:

| Identifier | Value |

| IUPAC Name | 3-Fluoro-4-methyl-N'-hydroxybenzenecarboximidamide |

| CAS Number | 175277-86-8 scbt.com |

| Molecular Formula | C₈H₉FN₂O scbt.com |

| Molecular Weight | 168.17 g/mol scbt.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-fluoro-N'-hydroxy-4-methylbenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O/c1-5-2-3-6(4-7(5)9)8(10)11-12/h2-4,12H,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCNTZYAQXVFCBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=NO)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Fluoro 4 Methylbenzamide Oxime

Classical Synthetic Approaches to Benzamide (B126) Oximes and Their Adaptations for 3-Fluoro-4-methylbenzamide (B1142852) Oxime

The traditional methods for synthesizing benzamide oximes have been well-established for decades and are readily adapted for the preparation of 3-Fluoro-4-methylbenzamide oxime. These approaches typically involve the construction of the amidoxime (B1450833) functionality from a nitrile precursor.

Synthesis from Nitriles and Hydroxylamine (B1172632)

The most prevalent and direct method for the synthesis of benzamide oximes is the reaction of a corresponding benzonitrile (B105546) with hydroxylamine. nih.gov This nucleophilic addition of hydroxylamine to the carbon-nitrogen triple bond of the nitrile group is a robust and widely used transformation in organic chemistry.

In the specific case of this compound, the synthesis commences with 3-fluoro-4-methylbenzonitrile (B68015). The reaction is typically carried out by treating the nitrile with hydroxylamine hydrochloride in the presence of a base, such as sodium or potassium carbonate, in a suitable solvent like ethanol (B145695). nih.gov The base is necessary to liberate the free hydroxylamine from its hydrochloride salt. The reaction mixture is generally heated to reflux to drive the reaction to completion. The product, this compound, can then be isolated and purified using standard laboratory techniques.

A representative reaction scheme is as follows:

Table 1: Typical Reaction Conditions for the Synthesis of this compound from its Nitrile Precursor

| Parameter | Value |

| Starting Material | 3-Fluoro-4-methylbenzonitrile |

| Reagent | Hydroxylamine hydrochloride |

| Base | Potassium Carbonate |

| Solvent | Ethanol/Water |

| Temperature | Reflux |

| Reaction Time | 12 hours |

This table presents a generalized set of conditions based on common laboratory practices for this type of transformation.

Strategies for Introducing the Fluorine and Methyl Substituents

The successful synthesis of this compound via the nitrile route is critically dependent on the availability of the precursor, 3-fluoro-4-methylbenzonitrile. The introduction of the fluorine and methyl substituents onto the benzene (B151609) ring is a key strategic consideration.

Several synthetic pathways to 3-fluoro-4-methylbenzonitrile have been reported in the chemical literature and patents. One common approach involves a multi-step sequence starting from readily available precursors like o-methylbenzylamine. google.com This process can involve nitration, diazotization, fluorination (e.g., via the Balz-Schiemann reaction or by using a fluoboric acid solution), and finally, cyanation. google.com Another patented method describes the condensation of a compound with a phase transfer catalyst, followed by a decarbonylation reaction to yield 3-fluoro-4-methylbenzonitrile. google.com

Alternative routes to substituted benzonitriles include the Sandmeyer reaction, where an aniline (B41778) derivative (in this case, 3-fluoro-4-methylaniline) is converted to the corresponding diazonium salt and then treated with a cyanide salt, often in the presence of a copper catalyst. Another powerful method is the Rosenmund-von Braun reaction, which involves the cyanation of an aryl halide (e.g., 3-fluoro-4-bromotoluene) using a cyanide source like copper(I) cyanide.

Novel and Green Synthetic Routes to this compound

In recent years, there has been a significant drive towards the development of more sustainable and efficient synthetic methods in chemistry. These "green" approaches aim to reduce waste, minimize the use of hazardous reagents, and decrease energy consumption. While specific examples for the synthesis of this compound using these modern techniques are not extensively documented, the general principles can be readily applied.

Catalyst-Mediated Syntheses

Modern catalysis offers powerful tools for the efficient and selective synthesis of organic molecules. While the classical synthesis of amidoximes is generally efficient, catalytic methods can offer improvements in terms of reaction conditions and functional group tolerance. For instance, the use of catalysts could potentially lower the reaction temperature and reduce the required excess of hydroxylamine. Research into the catalytic synthesis of N-hydroxy-imidamides and related structures is an active area, with photoredox catalysis being one emerging technique for related transformations. nih.gov However, specific catalyst systems for the direct synthesis of this compound are yet to be widely reported.

Flow Chemistry and Continuous-Process Synthesis

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise fashion, has emerged as a key technology for green and efficient chemical synthesis. This approach offers numerous advantages, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for straightforward automation and scaling up.

The synthesis of amidoximes has been successfully demonstrated using microreactor technology. acs.org In a typical setup, a solution of the nitrile and hydroxylamine are pumped through a heated microreactor, allowing for precise control over reaction time and temperature. This can lead to significantly reduced reaction times and improved yields compared to traditional batch processing. The application of flow chemistry to the synthesis of this compound would involve pumping a solution of 3-fluoro-4-methylbenzonitrile and hydroxylamine through a heated reactor coil or microchip. This would be a promising avenue for a more sustainable and scalable production of this compound.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has become a popular technique for accelerating chemical reactions. The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can also lead to higher yields and purer products.

Table 2: Comparison of Synthetic Methodologies

| Methodology | Advantages | Potential Disadvantages |

| Classical Synthesis | Well-established, reliable | Long reaction times, use of excess reagents |

| Catalyst-Mediated | Potential for milder conditions, improved selectivity | Catalyst development may be required |

| Flow Chemistry | Enhanced safety, scalability, precise control | Requires specialized equipment |

| Microwave-Assisted | Rapid reaction times, often higher yields | Scalability can be a challenge |

Optimization of Reaction Conditions and Yields for this compound Synthesis

The efficiency and yield of the synthesis of this compound are highly dependent on the reaction parameters. Careful optimization of solvent, temperature, pressure, and reagent stoichiometry is crucial for maximizing the output and minimizing the formation of by-products.

The choice of solvent plays a pivotal role in the synthesis of benzamide oximes. The solvent must be capable of dissolving the starting nitrile and the hydroxylamine salt, while also facilitating the reaction. Alcohols, such as ethanol and methanol, are frequently employed. orientjchem.org For instance, in the synthesis of related oximes, a mixture of ethanol and pyridine (B92270) has been utilized. orgsyn.org The basicity of pyridine can also serve to neutralize the hydrochloric acid liberated from hydroxylamine hydrochloride. The polarity of the solvent can influence the reaction rate and the solubility of the product, which can in turn affect the ease of isolation.

To illustrate the impact of the solvent on a typical benzamide oxime synthesis, consider the following hypothetical data based on common laboratory practices:

Table 1: Effect of Solvent on the Yield of a Representative Benzamide Oxime

| Solvent | Reaction Time (hours) | Yield (%) |

| Ethanol | 5 | 75 |

| Methanol | 5 | 72 |

| Isopropanol | 5 | 65 |

| Water | 8 | 50 |

| DMF | 4 | 80 |

This table is illustrative and based on general principles of organic synthesis.

Temperature is a critical factor that governs the rate of the reaction. Generally, heating the reaction mixture accelerates the formation of the amidoxime. A study on the synthesis of acetophenone (B1666503) oxime, a related compound, involved stirring the reaction mixture at 60 °C for 75 minutes. orgsyn.org However, excessive temperatures can lead to the decomposition of the product or the formation of undesired by-products, such as amides. nih.gov Therefore, finding the optimal temperature is a balancing act between reaction speed and product stability.

The reaction is typically carried out at atmospheric pressure. The use of elevated pressure is not common for this type of transformation unless volatile reactants or solvents are used at temperatures above their boiling points.

Table 2: Influence of Temperature on Benzamide Oxime Yield

| Temperature (°C) | Reaction Time (hours) | Yield (%) |

| 25 (Room Temp) | 24 | 40 |

| 50 | 8 | 70 |

| 80 | 3 | 85 |

| 100 | 3 | 82 (slight decomposition observed) |

This table is illustrative and based on general principles of organic synthesis.

The molar ratio of the reactants significantly impacts the yield and purity of this compound. An excess of hydroxylamine is often used to ensure the complete conversion of the starting nitrile. A common stoichiometry involves using 1.5 to 3 equivalents of hydroxylamine hydrochloride relative to the nitrile. orgsyn.org The purity of the starting materials, 3-fluoro-4-methylbenzonitrile and hydroxylamine hydrochloride, is also paramount. Impurities in the nitrile can lead to side reactions, while impure hydroxylamine can result in lower yields.

The base used to neutralize hydroxylamine hydrochloride is also a key consideration. Inorganic bases like sodium carbonate or organic bases like triethylamine (B128534) or pyridine are commonly used. The amount of base should be at least stoichiometric to the hydroxylamine hydrochloride to ensure the complete liberation of free hydroxylamine.

Table 3: Effect of Reagent Stoichiometry on Benzamide Oxime Yield

| Molar Ratio (Nitrile:Hydroxylamine:Base) | Yield (%) |

| 1 : 1.0 : 1.0 | 65 |

| 1 : 1.5 : 1.5 | 85 |

| 1 : 2.0 : 2.0 | 88 |

| 1 : 3.0 : 3.0 | 88 |

This table is illustrative and based on general principles of organic synthesis.

Reaction Chemistry and Transformational Pathways of 3 Fluoro 4 Methylbenzamide Oxime

Derivatization Reactions of the Oxime Functionality

The oxime group of 3-Fluoro-4-methylbenzamide (B1142852) oxime is amenable to a range of derivatization reactions, targeting the oxygen and nitrogen atoms, as well as the C=N bond. These reactions are crucial for the synthesis of new molecular entities with potentially altered biological activities or physicochemical properties.

O-Alkylation and O-Acylation Reactions

The hydroxyl group of the oxime is a primary site for alkylation and acylation. O-alkylation introduces an ether linkage, while O-acylation forms an ester. These reactions are typically carried out under basic conditions to deprotonate the hydroxyl group, forming a more nucleophilic oximate anion.

O-Alkylation: The reaction of 3-Fluoro-4-methylbenzamide oxime with various alkylating agents, such as alkyl halides or sulfates, in the presence of a suitable base, yields the corresponding O-alkyl ethers. The choice of base and solvent is critical to control the reaction's selectivity and yield.

| Reagent/Catalyst | Conditions | Product Type |

| Alkyl Halide, Base | Varies | O-Alkyl Ether |

| Dialkyl Sulfate, Base | Varies | O-Alkyl Ether |

O-Acylation: Acylation of the oxime's hydroxyl group can be achieved using acylating agents like acid chlorides or anhydrides. These reactions often proceed readily to form O-acyl oxime derivatives, which are important intermediates in various synthetic transformations, including the synthesis of 1,2,4-oxadiazoles.

| Reagent/Catalyst | Conditions | Product Type |

| Acid Chloride, Base | Varies | O-Acyl Oxime |

| Acid Anhydride, Base | Varies | O-Acyl Oxime |

N-Alkylation and N-Acylation Reactions

While O-derivatization is more common, the nitrogen atom of the amino group in this compound can also undergo alkylation and acylation under specific conditions. These reactions require careful control to avoid competing reactions at the hydroxyl group.

N-Alkylation: Direct N-alkylation of the amino group is challenging due to the higher nucleophilicity of the oxime oxygen. However, through the use of specific protecting group strategies or reaction conditions, selective N-alkylation may be achievable.

N-Acylation: Similar to N-alkylation, N-acylation of the amino group can be accomplished, leading to the formation of N-acyl amidoxime (B1450833) derivatives. These reactions are influenced by the nature of the acylating agent and the reaction conditions.

Reductive Transformations of the Oxime Group

The carbon-nitrogen double bond of the oxime functionality can be reduced to the corresponding amine. This transformation is a valuable tool for introducing a primary amine group. Various reducing agents can be employed, with the choice of reagent influencing the reaction's outcome and selectivity. For instance, catalytic hydrogenation or the use of hydride reagents like sodium borohydride (B1222165) in the presence of a catalyst can effect this reduction. shirazu.ac.irnih.gov The reduction of oximes to amines is a well-established transformation in organic synthesis. shirazu.ac.ir

| Reagent/Catalyst | Conditions | Product Type |

| H₂, Catalyst (e.g., Pd/C) | Varies | Amidine |

| Sodium Borohydride, Catalyst (e.g., Cu nanoparticles) | Reflux in EtOH | Amidine shirazu.ac.ir |

Oxidative Transformations of the Oxime Group

Oxidation of the amidoxime group can lead to various products depending on the oxidant and reaction conditions. For instance, oxidation can result in the formation of the corresponding nitro compound or cleavage of the C-N bond. Reagents like potassium permanganate (B83412) or peroxy acids are known to oxidize oxime functionalities. chemicalbook.comgoogle.com The oxidation of amidoximes can be catalyzed by various hemoproteins, leading to the release of nitric oxide and the formation of amides and nitriles. chemicalbook.com

| Reagent/Catalyst | Conditions | Product Type |

| Potassium Permanganate | Varies | Carboxylic Acid or other oxidation products google.com |

| m-Chloroperoxybenzoic acid (m-CPBA) | Varies | Amide, Nitrile, or other oxidation products chemicalbook.com |

| Cytochrome P450 | Biological conditions | Amide, Nitrile, Nitric Oxide chemicalbook.com |

Cycloaddition and Heterocyclic Annulation Reactions Involving this compound

The amidoxime functionality of this compound is a versatile precursor for the synthesis of various heterocyclic systems, most notably 1,2,4-oxadiazoles.

Formation of 1,2,4-Oxadiazoles

A significant application of this compound in synthetic chemistry is its conversion into 3-substituted 1,2,4-oxadiazoles. This transformation typically involves the reaction of the amidoxime with a carboxylic acid derivative, such as an acid chloride or anhydride, followed by a cyclodehydration step. google.com This reaction provides a modular approach to a wide array of 3,5-disubstituted 1,2,4-oxadiazoles, where the 3-position is occupied by the 3-fluoro-4-methylphenyl group.

One-pot methods for the synthesis of 1,2,4-oxadiazoles from amidoximes have been developed. For instance, the use of iron(III) nitrate (B79036) as a reagent allows for the single-step synthesis of 3-acyl-1,2,4-oxadiazole derivatives from nitriles and acetophenones. google.com While this specific example does not start from this compound directly, it highlights a modern approach to 1,2,4-oxadiazole (B8745197) synthesis that could potentially be adapted. A search of chemical databases confirms the existence of 3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazole, indicating that it has been synthesized, likely from this compound. uni.lunih.gov

| Reagent/Catalyst | Conditions | Product |

| Carboxylic Acid Anhydride, Base | 20°C to 125°C | 3-(3-Fluoro-4-methylphenyl)-5-substituted-1,2,4-oxadiazole google.com |

| Iron(III) Nitrate, Nitrile, Acetophenone (B1666503) | 80°C | 3-Acyl-5-substituted-1,2,4-oxadiazole google.com |

Formation of Other Nitrogen-Containing Heterocycles

The benzamide (B126) oxime functional group is a versatile precursor for the synthesis of various nitrogen-containing heterocycles. The reaction typically involves the cyclization of the oxime with a suitable electrophilic reagent. For instance, benzamide oximes are known to react with reagents like chloroacetyl chloride or thiophosgene (B130339) to form five- or six-membered heterocyclic rings. tandfonline.com

One of the most common transformations is the formation of 1,2,4-oxadiazoles. This can be achieved by reacting the benzamide oxime with an acid chloride or anhydride, followed by a cyclodehydration step. The amidoxime acts as a nucleophile, attacking the electrophilic carbonyl carbon of the coupling partner. The resulting intermediate then undergoes cyclization to yield the stable heterocyclic system. While specific studies on this compound are not extensively documented, its reaction with various acylating agents would be expected to produce the corresponding 3-(3-fluoro-4-methylphenyl)-5-substituted-1,2,4-oxadiazoles.

The general reaction proceeds as follows:

Acylation of the oxime's hydroxyl group or the amino group.

Intramolecular cyclization with the elimination of a water molecule to form the oxadiazole ring.

These heterocycles are of significant interest in medicinal chemistry and materials science. The reactivity of the oxime moiety allows for the construction of diverse molecular scaffolds. nsf.govnih.gov

| Reactant | Potential Heterocyclic Product | Reaction Type |

|---|---|---|

| Acetic Anhydride | 3-(3-Fluoro-4-methylphenyl)-5-methyl-1,2,4-oxadiazole | Cyclodehydration |

| Benzoyl Chloride | 3-(3-Fluoro-4-methylphenyl)-5-phenyl-1,2,4-oxadiazole | Cyclodehydration |

| Thiophosgene | 3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazole-5(4H)-thione | Cyclocondensation tandfonline.com |

| Chloroacetyl Chloride | 3-(3-Fluoro-4-methylphenyl)- tandfonline.comnsf.govnih.govoxadiazin-6(5H)-one | Cyclocondensation tandfonline.com |

Palladium-Catalyzed Cross-Coupling Reactions at the Aromatic Core

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. taylorandfrancis.com For this compound, the fluorine atom on the aromatic ring represents a potential site for such transformations. However, the carbon-fluorine (C-F) bond is the strongest carbon-halogen bond, making its activation in cross-coupling reactions challenging compared to C-Cl, C-Br, or C-I bonds. researchgate.netmdpi.com Specialized catalytic systems, often employing electron-rich, bulky phosphine (B1218219) ligands, are typically required to facilitate the oxidative addition of the palladium catalyst to the C-F bond.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction forms a new carbon-carbon bond between an organohalide and an organoboron compound, typically a boronic acid or ester. uwindsor.ca If a suitable palladium catalyst system were employed to activate the C-F bond of this compound, it could be coupled with various aryl or vinyl boronic acids. This would provide a direct route to biaryl and styrenyl derivatives, which are important structures in pharmaceuticals and advanced materials. The reaction generally requires a base to activate the organoboron species for transmetalation. taylorandfrancis.com

| Boronic Acid (R-B(OH)₂) | Potential Product |

|---|---|

| Phenylboronic acid | 3-Phenyl-4-methylbenzamide oxime |

| 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-4-methylbenzamide oxime |

| Vinylboronic acid | 3-Vinyl-4-methylbenzamide oxime |

Sonogashira Coupling

The Sonogashira coupling reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.gov This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt. nih.gov A successful Sonogashira coupling of this compound would yield arylalkyne derivatives. These products are valuable intermediates in organic synthesis and are found in various functional materials and complex molecules. nih.gov Similar to the Suzuki-Miyaura coupling, this transformation would be contingent on the effective catalytic cleavage of the C-F bond.

| Terminal Alkyne (R-C≡CH) | Potential Product |

|---|---|

| Phenylacetylene | 3-(Phenylethynyl)-4-methylbenzamide oxime |

| Trimethylsilylacetylene | 3-((Trimethylsilyl)ethynyl)-4-methylbenzamide oxime |

| 1-Heptyne | 3-(Hept-1-yn-1-yl)-4-methylbenzamide oxime |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. nih.gov This reaction has become a cornerstone for the synthesis of anilines and their derivatives. The application of this reaction to this compound would involve coupling it with primary or secondary amines to produce 3-amino-substituted benzamide oxime derivatives. The development of specialized ligands has expanded the scope of this reaction to include less reactive aryl chlorides and, in some cases, aryl fluorides. nih.govrsc.org

| Amine (R¹R²NH) | Potential Product |

|---|---|

| Aniline (B41778) | 3-(Phenylamino)-4-methylbenzamide oxime |

| Morpholine | 3-Morpholino-4-methylbenzamide oxime |

| Benzylamine | 3-(Benzylamino)-4-methylbenzamide oxime |

Electrophilic Aromatic Substitution Reactions on the Fluorinated Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds. The position of substitution on the benzene ring of this compound is directed by the electronic and steric effects of its three substituents: the fluoro group, the methyl group, and the C(=NOH)NH₂ (amide oxime) group.

Fluoro group (-F): Deactivating, ortho-, para-directing.

Methyl group (-CH₃): Activating, ortho-, para-directing.

Amide oxime group (-C(=NOH)NH₂): Expected to be deactivating and meta-directing due to the electron-withdrawing nature of the C=N bond.

The directing effects of the substituents are as follows:

The activating methyl group directs to its ortho positions (C3 and C5). The C3 position is already substituted by fluorine.

The deactivating fluoro group directs to its ortho (C2, C4) and para (C6) positions. The C4 position is substituted by methyl.

The deactivating amide oxime group at C1 directs to its meta positions (C3 and C5).

Considering these effects, the most likely positions for electrophilic attack are C2, C5, and C6. The C5 position is sterically accessible and activated by the adjacent methyl group (para) and directed by the amide oxime (meta). The C2 and C6 positions are influenced by the directing effects of the fluorine atom. The precise outcome would depend on the specific reaction conditions and the nature of the electrophile.

| Reaction | Reagents | Potential Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 3-Fluoro-4-methyl-5-nitrobenzamide oxime and/or 2-Nitro-3-fluoro-4-methylbenzamide oxime |

| Bromination | Br₂, FeBr₃ | 5-Bromo-3-fluoro-4-methylbenzamide oxime and/or 2-Bromo-3-fluoro-4-methylbenzamide oxime |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 5-Acetyl-3-fluoro-4-methylbenzamide oxime |

Nucleophilic Aromatic Substitution Reactions on the Fluorinated Benzene Ring

Nucleophilic aromatic substitution (SₙAr) is a key reaction for aryl halides, particularly those activated by electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the fluorine atom is a potential leaving group for SₙAr reactions. The rate of this reaction is enhanced by the presence of electron-withdrawing substituents that can stabilize the negative charge of the intermediate Meisenheimer complex.

The amide oxime group is electron-withdrawing and is positioned ortho to the fluorine atom, which should facilitate nucleophilic attack at the C3 position. The methyl group at the para position is electron-donating, which would typically disfavor this reaction. However, the strong activating effect of the ortho amide oxime group may be sufficient to enable the reaction with strong nucleophiles. The reaction proceeds via an addition-elimination mechanism.

Advanced Structural and Conformational Studies of 3 Fluoro 4 Methylbenzamide Oxime

X-ray Crystallography and Solid-State Structure Determination

X-ray crystallography provides the most definitive method for determining the solid-state structure of a molecule, offering precise data on bond lengths, bond angles, and intermolecular interactions.

The crystal structure of 3-Fluoro-4-methylbenzamide (B1142852) oxime is expected to be dominated by extensive hydrogen bonding networks, a characteristic feature of amidoximes. nih.govresearchgate.net The amidoxime (B1450833) group contains both hydrogen bond donors (-OH and -NH₂) and acceptors (the oxime nitrogen and the amide oxygen), leading to robust supramolecular assemblies.

Hydrogen Bonding: The most prominent interaction is anticipated to be the O–H···N hydrogen bond between the hydroxyl group of one molecule and the oxime nitrogen of another. This interaction typically leads to the formation of centrosymmetric dimers, characterized by an R²₂(6) graph-set motif. researchgate.net Additionally, the amino group can participate in N–H···O hydrogen bonds, further linking these primary dimers into more extended one-, two-, or three-dimensional networks. nih.gov

Other Interactions: Weaker interactions, such as C–H···F and C–H···π bonds, may also play a role in refining the crystal packing arrangement.

| Interaction Type | Donor | Acceptor | Typical Geometry |

| Primary Hydrogen Bond | Oxime O-H | Oxime N | Forms R²₂(6) dimers |

| Secondary Hydrogen Bond | Amine N-H | Amide O | Links dimers into larger networks |

| Stacking Interaction | Phenyl Ring (π-system) | Phenyl Ring (π-system) | Parallel-displaced or T-shaped |

This table presents expected interactions based on studies of analogous compounds.

In the solid state, the molecule is expected to adopt a low-energy conformation.

Oxime Configuration: The oxime group is predicted to exist in the E configuration, which is generally more stable for benzamide (B126) oximes. nih.gov

Molecular Planarity: A key conformational feature is the dihedral angle between the plane of the benzene (B151609) ring and the plane of the amidoxime group (-C(=NOH)NH₂). In the parent benzamide oxime, this angle is 20.2(3)°. nih.gov For 3-Fluoro-4-methylbenzamide oxime, a similar, non-coplanar arrangement is expected. The substitution on the ring may introduce minor steric hindrance, potentially causing a slight increase or decrease in this torsion angle to minimize repulsive forces.

Advanced Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are essential for confirming the structure of this compound and understanding its electronic properties.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of individual atoms.

¹H NMR: The proton NMR spectrum would display characteristic signals for each type of proton. The -OH and -NH₂ protons are expected to appear as broad singlets that are exchangeable with D₂O. The aromatic protons would present as a complex multiplet pattern due to their coupling with each other and with the adjacent fluorine atom. The methyl group protons would appear as a distinct singlet.

¹³C NMR: The carbon spectrum provides information on the carbon skeleton. The C=N carbon of the oxime group would have a characteristic chemical shift. The aromatic carbons would show distinct signals, with their chemical shifts influenced by the electron-withdrawing fluorine atom and the electron-donating methyl group. The carbon directly bonded to the fluorine atom would exhibit a large one-bond coupling constant (¹JC-F), which is a definitive diagnostic feature.

¹⁹F NMR: The fluorine NMR spectrum would show a single resonance, and its chemical shift would be indicative of the electronic environment created by the aromatic system and the adjacent methyl group.

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity / Comments |

| ¹H | ~9.0 - 10.0 | Broad singlet (Oxime OH) |

| ~5.0 - 6.0 | Broad singlet (Amine NH₂) | |

| ~7.0 - 7.8 | Multiplets (Aromatic CH) | |

| ~2.3 | Singlet (Methyl CH₃) | |

| ¹³C | ~150 - 155 | C=NOH |

| ~160 - 165 (d) | C-F (large ¹JC-F coupling) | |

| ~120 - 140 | Aromatic carbons | |

| ~20 | Methyl carbon |

This table presents predicted NMR chemical shifts based on data from analogous structures like (E)-4-fluorobenzaldehyde oxime and various substituted benzamides. rsc.orgspectrabase.com

Infrared (FTIR) and Raman spectroscopy probe the vibrational modes of the molecule, providing a fingerprint based on its functional groups and intermolecular interactions.

The presence of strong hydrogen bonding would be evident in the O-H and N-H stretching regions. The O-H stretch of the oxime is expected to be a broad band, while the -NH₂ group should show two distinct bands for its asymmetric and symmetric stretching modes. The C=N bond of the oxime and the strong C-F bond will also produce characteristic and intense absorption bands.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Oxime) | Stretching (H-bonded) | 3300 - 3400 | Broad, Medium-Strong |

| N-H (Amine) | Asymmetric & Symmetric Stretch | 3200 - 3500 | Two bands, Medium |

| C=N (Oxime) | Stretching | ~1650 | Medium-Strong |

| C=C (Aromatic) | Stretching | 1400 - 1600 | Multiple bands |

| C-F | Stretching | 1100 - 1300 | Strong |

This table summarizes expected vibrational frequencies based on general spectroscopic data for oximes and fluorinated aromatic compounds. rsc.org

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which helps in confirming its identity. High-resolution mass spectrometry (HRMS) can determine the exact elemental composition. mdpi.com

For this compound, the electron ionization (EI) mass spectrum would be expected to show a clear molecular ion peak [M]⁺. The subsequent fragmentation would likely involve the loss of small, stable neutral molecules or radicals from the amidoxime group.

Plausible Fragmentation Pathway:

[M]⁺• : The molecular ion of this compound.

[M - OH]⁺ : Loss of a hydroxyl radical, a common fragmentation for oximes.

[M - NH₂]⁺ : Loss of an amino radical.

[C₈H₇FN]⁺• : Loss of H₂O.

[C₈H₆FO]⁺ : Formation of the 3-fluoro-4-methylbenzoyl cation, resulting from cleavage of the C-N bond and rearrangement.

Isotopic labeling studies, for example, by replacing the exchangeable protons with deuterium, could be used to confirm the assignment of fragments involving the loss of -OH and -NH₂ groups.

Chiroptical Properties of this compound Derivatives

Chirality, or the property of non-superimposable mirror images, is a fundamental concept in drug design, as enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles. While this compound itself is achiral, the introduction of a chiral center into the molecule can give rise to derivatives with distinct chiroptical properties, which are studied using techniques like circular dichroism (CD) and specific rotation.

The chiroptical response of a molecule is exquisitely sensitive to its three-dimensional structure. For chiral derivatives of this compound, the observed CD spectra would be a direct consequence of the spatial arrangement of the chromophoric benzamide oxime core relative to the chiral substituent. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are invaluable tools for predicting and interpreting these chiroptical properties.

Consider a hypothetical chiral derivative, for instance, where a chiral alkyl group is attached to the oxime nitrogen. The resulting (R) and (S) enantiomers would be expected to exhibit mirror-image CD spectra. The sign and intensity of the Cotton effects in the CD spectrum would be dictated by the electronic transitions of the aromatic ring and the C=N-O-R moiety and their coupling.

Table 1: Predicted Chiroptical Data for a Hypothetical Chiral Derivative of this compound

| Enantiomer | Wavelength (nm) | Molar Ellipticity (deg·cm²/dmol) |

| (R)-isomer | 280 | +15,000 |

| 250 | -10,000 | |

| (S)-isomer | 280 | -15,000 |

| 250 | +10,000 |

Note: The data in this table is illustrative and represents typical values for chiral aromatic compounds. Actual experimental values would depend on the specific chiral substituent and solvent conditions.

The study of such derivatives provides crucial insights into the stereochemical requirements for biological activity and can guide the synthesis of enantiomerically pure compounds with optimized therapeutic potential.

Solvent Effects on Molecular Conformation and Tautomerism

Conformational Isomerism:

The primary conformational flexibility in this compound arises from rotation around the C-C and C-N single bonds. The presence of the fluorine and methyl substituents on the benzene ring, along with the oxime group, creates a unique potential energy surface with several possible conformers. The relative populations of these conformers can be studied using Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.

For instance, the dihedral angle between the benzene ring and the amide oxime group is a key conformational parameter. In non-polar solvents, intramolecular hydrogen bonding between the oxime hydroxyl group and the amide nitrogen might favor a more planar conformation. Conversely, in polar, protic solvents, intermolecular hydrogen bonding with the solvent can disrupt this intramolecular interaction, leading to a wider distribution of conformers.

Tautomerism and E/Z Isomerism:

Benzamide oximes can exist in equilibrium between the amide-oxime tautomer and the less common imidic acid-oxime tautomer. Furthermore, the C=N double bond of the oxime group can exist as either the E or Z isomer. The position of these equilibria is highly dependent on the solvent.

Polar solvents are generally expected to favor the more polar amide-oxime tautomer. The equilibrium between the E and Z isomers of the oxime is also sensitive to the solvent environment. The energy barrier for E/Z isomerization can be lowered in the presence of protic solvents, which can catalyze the process through protonation of the oxime nitrogen. researchgate.net The relative stability of the E and Z isomers can be influenced by steric interactions and the potential for intramolecular hydrogen bonding, which may differ between the two forms.

Table 2: Influence of Solvent Polarity on the Tautomeric and Isomeric Equilibrium of this compound (Representative Data)

| Solvent | Dielectric Constant | Predominant Tautomer | E/Z Isomer Ratio (E:Z) |

| Dioxane | 2.2 | Amide-oxime | 60:40 |

| Chloroform | 4.8 | Amide-oxime | 70:30 |

| Acetone | 20.7 | Amide-oxime | 85:15 |

| Methanol | 32.7 | Amide-oxime | 90:10 |

| Water | 80.1 | Amide-oxime | 95:5 |

Note: This table presents a hypothetical trend based on general principles of solvent effects on similar compounds. The exact ratios would need to be determined experimentally.

Detailed studies combining NMR spectroscopy, UV-Vis spectroscopy, and computational methods are essential to quantify the solvent-dependent conformational and tautomeric landscape of this compound. This knowledge is critical for understanding its behavior in different biological environments and for formulating it in appropriate delivery systems.

Computational and Theoretical Investigations of 3 Fluoro 4 Methylbenzamide Oxime

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a compound like 3-fluoro-4-methylbenzamide (B1142852) oxime, these methods would provide deep insights into its stability, reactivity, and electronic characteristics.

Density Functional Theory (DFT) Studies on Ground State Geometries and Energetics

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the geometry and energy of molecules. A typical DFT study on 3-fluoro-4-methylbenzamide oxime would involve optimizing the molecule's three-dimensional structure to find its most stable arrangement of atoms, known as the ground state geometry. From this, key energetic properties such as the total energy, heat of formation, and strain energy could be calculated. These values are crucial for assessing the molecule's stability.

Although no specific studies on this compound are available, research on similar molecules like benzamide (B126) oxime has utilized DFT to determine its crystal structure and molecular geometry. For instance, studies on other substituted benzamides have employed DFT to analyze bond lengths, bond angles, and dihedral angles, providing a complete picture of the molecular architecture.

Ab Initio Methods for Electronic Properties

Ab initio quantum chemistry methods, which are based on first principles without the use of experimental data, would be employed to calculate the electronic properties of this compound. These calculations could determine properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and stability. The MEP map would visualize the regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular dynamics (MD) simulations could be used to study the dynamic behavior of this compound over time. These simulations would reveal the molecule's conformational flexibility by exploring the different shapes it can adopt due to the rotation of its chemical bonds.

Furthermore, MD simulations are invaluable for understanding how a solvent, such as water, affects the molecule's structure and behavior. By simulating the molecule in a box of solvent molecules, researchers can analyze the specific interactions, such as hydrogen bonds, between the solute and the solvent. This provides insight into the solvation effects that play a critical role in many chemical and biological processes. While studies on fluorinated oximes have used MD simulations to investigate their interaction with enzymes, specific simulations for this compound are not found in the literature.

Prediction of Spectroscopic Parameters

Computational methods are frequently used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecule's structure. For this compound, theoretical calculations could predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. Time-dependent DFT (TD-DFT) is a common method for predicting ultraviolet-visible (UV-Vis) absorption spectra, which provides information about the electronic transitions within the molecule.

Structure-Property Relationship Studies in Organic Chemistry

Structure-property relationship studies aim to establish a correlation between a molecule's chemical structure and its physical, chemical, or biological properties. For a series of related compounds, including derivatives of this compound, computational chemistry could be used to calculate a range of molecular descriptors. These descriptors, which quantify various aspects of the molecule's structure and electronic properties, can then be used in quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) models to predict the properties of new, unsynthesized compounds.

Mechanistic Elucidation of Reactions Involving 3 Fluoro 4 Methylbenzamide Oxime

Kinetics and Thermodynamics of Reactions

The study of kinetics and thermodynamics provides fundamental insights into the energy landscape of a chemical reaction, revealing the factors that govern its rate and the position of equilibrium.

The rate law for a reaction involving 3-Fluoro-4-methylbenzamide (B1142852) oxime would be determined by systematically varying the concentrations of the reactants and monitoring the initial reaction rate. This could be achieved using techniques such as UV-Vis spectroscopy, HPLC, or NMR spectroscopy to follow the disappearance of the reactant or the appearance of the product over time.

Once the order of the reaction with respect to each reactant is established, the rate constant (k) can be calculated. By performing these experiments at different temperatures, the Arrhenius equation can be applied to determine the activation energy (Ea) and the pre-exponential factor (A). These activation parameters provide critical information about the energy barrier of the reaction and the frequency of effective collisions.

Table 1: Hypothetical Activation Parameters for a Reaction of 3-Fluoro-4-methylbenzamide Oxime

| Reaction Type | Solvent | Temperature (K) | Rate Constant (k) (s⁻¹) | Activation Energy (Ea) (kJ/mol) |

| Hydrolysis | Acidic | 298 | Data not available | Data not available |

| Hydrolysis | Basic | 298 | Data not available | Data not available |

| Cyclization | Acetonitrile | 323 | Data not available | Data not available |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental values for this compound are not publicly available.

Equilibrium studies are essential for understanding the thermodynamic stability of the products relative to the reactants. For reactions involving this compound that are reversible, the position of the equilibrium can be determined by analyzing the composition of the reaction mixture after it has reached a steady state. The equilibrium constant (Keq) can then be calculated, which is related to the standard Gibbs free energy change (ΔG°) for the reaction.

Product distribution analysis, often carried out using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), is crucial for identifying all the products formed in a reaction, including any side products. This information is vital for understanding the selectivity of the reaction and for proposing a comprehensive reaction mechanism.

Isotope Effect Studies for Mechanism Determination

Kinetic Isotope Effect (KIE) studies are a powerful tool for probing the rate-determining step of a reaction mechanism and for identifying the atoms involved in bond-breaking or bond-forming processes in the transition state. This is achieved by replacing an atom in the reactant with one of its heavier isotopes (e.g., ¹H with ²H, ¹²C with ¹³C, or ¹⁴N with ¹⁵N) and measuring the effect on the reaction rate.

For a reaction involving this compound, a primary KIE would be expected if a bond to the isotopically labeled atom is broken in the rate-determining step. A secondary KIE might be observed if the hybridization or coordination of the labeled atom changes during this step. The magnitude of the KIE can provide detailed information about the geometry of the transition state. While specific isotope effect studies on this compound are not documented in public literature, theoretical calculations can predict potential outcomes. nih.govresearchwithrutgers.com

Spectroscopic Monitoring of Reaction Intermediates

The direct observation of reaction intermediates is a key piece of evidence in confirming a proposed reaction mechanism. Techniques such as stopped-flow spectroscopy, flash photolysis, or low-temperature NMR spectroscopy can be employed to detect and characterize transient species that are formed during the course of a reaction.

In reactions of this compound, it might be possible to observe intermediates such as protonated species, radical cations, or transient cyclization products. The spectroscopic signatures (e.g., UV-Vis absorption, NMR chemical shifts) of these intermediates can be compared with those predicted by computational models to confirm their identity.

Computational Verification of Proposed Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms. researchgate.net By modeling the potential energy surface of a reaction, it is possible to locate and characterize the structures of reactants, transition states, intermediates, and products.

For this compound, computational studies could be used to:

Calculate the activation energies for different possible reaction pathways to determine the most likely mechanism.

Visualize the three-dimensional structure of the transition states to understand the steric and electronic factors that control the reaction's stereoselectivity.

Predict spectroscopic properties (e.g., vibrational frequencies, NMR chemical shifts) of intermediates to aid in their experimental identification.

Investigate the role of the solvent in the reaction mechanism.

Table 2: Hypothetical Calculated Energies for a Proposed Reaction Pathway of this compound

| Species | Method | Basis Set | Relative Energy (kcal/mol) |

| Reactant | DFT (B3LYP) | 6-31G(d) | 0.0 |

| Transition State 1 | DFT (B3LYP) | 6-31G(d) | Data not available |

| Intermediate | DFT (B3LYP) | 6-31G(d) | Data not available |

| Transition State 2 | DFT (B3LYP) | 6-31G(d) | Data not available |

| Product | DFT (B3LYP) | 6-31G(d) | Data not available |

Note: This table illustrates the type of data that would be generated from a computational study. Specific values for this compound are not available in published literature.

By combining the insights gained from kinetics, thermodynamics, isotope effects, spectroscopy, and computational modeling, a comprehensive and detailed understanding of the reaction mechanisms involving this compound can be achieved. This knowledge is fundamental for the rational design of new synthetic routes and the development of novel molecules with tailored functionalities.

Applications of 3 Fluoro 4 Methylbenzamide Oxime in Synthetic Organic Chemistry

As a Synthon for Complex Organic Molecules

A synthon, in the realm of organic synthesis, represents a conceptual unit within a molecule that facilitates the formation of a specific chemical bond. 3-Fluoro-4-methylbenzamide (B1142852) oxime, with its unique combination of a fluorinated aromatic ring and a reactive oxime functionality, serves as a valuable synthon for the construction of elaborate organic molecules.

Precursor to Fluorinated Heterocycles

Fluorinated heterocycles are a cornerstone of modern medicinal chemistry, with a significant percentage of new drugs containing these structural motifs. The synthesis of such compounds is a key area of research, and 3-Fluoro-4-methylbenzamide oxime has been identified as a promising precursor for certain classes of these molecules. Oximes, in general, are well-established intermediates for the synthesis of various nitrogen-containing heterocycles. researchgate.net The presence of the fluorine atom at the 3-position and the methyl group at the 4-position of the benzene (B151609) ring in this particular benzamide (B126) oxime can influence the reactivity and biological activity of the resulting heterocyclic systems.

Research has indicated its potential as a precursor for the development of neuraminidase inhibitors, which are crucial antiviral drugs for the treatment of influenza. nih.gov The compound is suggested to act as a building block that mimics the transition state of sialic acid, a key component in viral replication. nih.gov Furthermore, its role as a precursor to anticancer agents has been highlighted, specifically in the synthesis of molecules that induce apoptosis in cancer cell lines such as MCF-7 through the inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1). nih.gov

Table 1: Reported Bioactivity of Compounds Derived from this compound

| Target | Cell Line | Activity | Source |

| Neuraminidase (Influenza H1N1) | - | IC₅₀ = 3.2 μM | nih.gov |

| PARP-1 (Anticancer) | MCF-7 | EC₅₀ = 12 μM | nih.gov |

Note: The specific heterocyclic structures derived from this compound for these applications are not detailed in the available literature.

Building Block in Multi-Step Total Synthesis

The total synthesis of complex natural products is a rigorous and challenging endeavor that often requires the strategic use of specialized building blocks. While the utility of many fluorinated compounds in total synthesis is well-documented, specific examples of the incorporation of this compound as a key building block in the multi-step total synthesis of a named natural product are not prominently featured in publicly available scientific literature. The principles of retrosynthetic analysis suggest that its structural features could be advantageous in constructing complex targets, but documented applications in this specific area are currently limited.

Role as a Ligand in Metal-Catalyzed Reactions

The oxime functional group is known to coordinate with a variety of metal ions, forming stable complexes that can exhibit catalytic activity. This has led to the exploration of oxime-containing molecules as ligands in metal-catalyzed reactions, which are fundamental to modern organic synthesis.

Design and Synthesis of Metal Complexes

The design and synthesis of metal complexes with specific geometric and electronic properties are crucial for developing effective catalysts. The nitrogen and oxygen atoms of the oxime group in this compound can act as a bidentate ligand, chelating to a metal center. The electronic properties of the fluorinated benzene ring can influence the electron density at the coordination site, thereby modulating the stability and reactivity of the resulting metal complex.

Catalytic Activity of Metal-3-Fluoro-4-methylbenzamide Oxime Complexes

The catalytic performance of a metal complex is intrinsically linked to the nature of its ligands. While there is a broad understanding of how ligands influence catalytic cycles, there is no specific data available in the reviewed literature concerning the catalytic activity of metal complexes of this compound. The potential for such complexes to act as catalysts in various organic transformations, such as cross-coupling reactions or oxidations, remains an unexplored area of research.

Applications in Material Science Research

The unique properties of fluorinated compounds extend beyond medicinal chemistry into the realm of material science. The incorporation of fluorine can enhance thermal stability, modify surface properties, and create materials with novel electronic characteristics.

This compound has been identified as a valuable component in the development of advanced materials. One notable application is in the creation of Metal-Organic Frameworks (MOFs). It has been reported to coordinate with Copper(II) ions to form porous networks. nih.gov These MOFs exhibit a high Brunauer-Emmett-Teller (BET) surface area, a key characteristic for applications in gas storage, separation, and catalysis. nih.gov

Another area of application is as a stabilizer for polymers. The addition of this compound to polypropylene (B1209903) has been shown to suppress thermal degradation, significantly increasing the degradation temperature of the polymer. nih.gov This enhancement of thermal stability is a critical factor in improving the durability and lifespan of plastic materials.

Table 2: Material Science Applications and Performance Data

| Application | Material System | Key Performance Metric | Source |

| Metal-Organic Frameworks (MOFs) | Copper(II) Complex | BET Surface Area: 890 m²/g | nih.gov |

| Polymer Stabilizer | Polypropylene | Td Increase: 28°C at 1 wt% loading | nih.gov |

Polymer Synthesis and Characterization

The presence of the amidoxime (B1450833) group in this compound makes it a valuable monomer for the synthesis of poly(amidoxime)s. These polymers are known for their strong chelating properties, particularly for metal ions. The synthesis of such polymers can be achieved through various polymerization techniques. One common method involves the conversion of the amidoxime functionality into a more reactive species or by reacting it with other monomers to form copolymers.

The incorporation of the 3-fluoro-4-methylphenyl group into the polymer backbone is anticipated to impart specific characteristics. The fluorine atom, with its high electronegativity, can enhance the thermal stability and chemical resistance of the resulting polymer. mdpi.com Furthermore, the presence of fluorine can lower the dielectric constant of the polymer, a desirable property for materials used in microelectronics. researchgate.net The methyl group, on the other hand, can influence the polymer's solubility and processing characteristics.

The characterization of poly(amidoxime)s derived from this compound would involve a suite of analytical techniques. Spectroscopic methods such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy would be essential to confirm the polymer structure and the successful incorporation of the monomer. Thermal analysis techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) would provide insights into the polymer's thermal stability and phase transitions.

Table 1: Potential Properties of Polymers Derived from this compound

| Property | Anticipated Influence of 3-Fluoro-4-methylphenyl Group |

| Thermal Stability | Enhanced due to the strong C-F bond. |

| Chemical Resistance | Increased due to the electron-withdrawing nature of fluorine. |

| Dielectric Constant | Lowered, beneficial for electronic applications. |

| Solubility | Influenced by the methyl group, potentially improving processability. |

| Metal Chelation | Maintained by the poly(amidoxime) backbone. |

Optoelectronic Materials Development

The development of novel materials for optoelectronic devices is a rapidly advancing area of research. Fluorinated organic molecules are of particular interest due to their unique electronic and optical properties. The introduction of fluorine atoms into a polymer backbone can significantly impact its optoelectronic characteristics. For instance, fluorination can lower the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which can be advantageous in tuning the performance of organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. researchgate.net

Polymers incorporating this compound could exhibit interesting photophysical properties. The benzamide oxime moiety itself can participate in hydrogen bonding and influence the packing of polymer chains, which in turn affects charge transport and luminescence. The combination of the electron-withdrawing fluorine atom and the electron-donating methyl group on the aromatic ring could create a push-pull system, potentially leading to materials with desirable charge-transfer characteristics for non-linear optical (NLO) applications.

The characterization of such optoelectronic materials would involve studying their absorption and emission spectra using UV-Vis and fluorescence spectroscopy. Cyclic voltammetry would be employed to determine the HOMO and LUMO energy levels. The performance of these materials in actual devices, such as OLEDs or solar cells, would be the ultimate test of their potential.

Self-Assembled Structures Based on Benzamide Oxime Scaffolds

The benzamide oxime functional group is known to participate in robust hydrogen bonding interactions, particularly the formation of dimeric motifs through N-H···O and O-H···N hydrogen bonds. rsc.orgresearchgate.netnih.gov This inherent self-assembly behavior can be exploited to construct well-defined supramolecular structures. In the case of this compound, the fluorine and methyl substituents are expected to play a crucial role in directing the self-assembly process.

The study of these self-assembled structures would rely heavily on single-crystal X-ray diffraction to elucidate the precise molecular packing and hydrogen bonding patterns. In solution, techniques such as NMR spectroscopy and small-angle X-ray scattering (SAXS) could provide information about the formation of aggregates and their morphology. Understanding the principles governing the self-assembly of this molecule could pave the way for the design of functional materials with applications in areas such as crystal engineering, and molecular recognition.

Future Research Directions and Unexplored Avenues for 3 Fluoro 4 Methylbenzamide Oxime

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

Current methods for synthesizing 3-fluoro-4-methylbenzamide (B1142852) oxime provide a solid foundation, but future research will aim to develop more efficient and environmentally friendly processes. A primary route involves the hydroxylamine-mediated oximation of 3-fluoro-4-methylbenzonitrile (B68015). vulcanchem.com The process starts with the preparation of 3-fluoro-4-methylbenzonitrile from 3-fluoro-4-methylbenzoyl chloride and ammonia, followed by dehydration, yielding 78%. vulcanchem.com The subsequent reaction with hydroxylamine (B1172632) hydrochloride in refluxing ethanol (B145695) for six hours produces the final product with a 65% yield. vulcanchem.com

Future efforts will likely focus on several key areas to improve upon this synthesis:

Catalyst Development: Investigating novel catalysts to improve reaction rates and yields will be a priority. This could involve exploring different metal catalysts or organocatalysts that can operate under milder conditions.

Green Solvents: The use of ethanol as a solvent is common, but researchers will likely explore greener alternatives such as water, supercritical fluids, or bio-based solvents to reduce the environmental impact of the synthesis.

Process Intensification: Techniques like continuous flow synthesis could offer significant advantages over traditional batch processes, including better heat and mass transfer, improved safety, and higher throughput.

Exploration of New Reactivity Modes and Transformational Pathways

The benzamide (B126) oxime functional group is a versatile platform for a variety of chemical transformations. Future research will delve deeper into its reactivity to discover new synthetic applications. The oxime group, with its C=N-OH linkage, can participate in a range of reactions, including cyclizations, rearrangements, and functional group interconversions.

Key areas for exploration include:

Cyclization Reactions: Investigating the use of 3-fluoro-4-methylbenzamide oxime as a precursor for the synthesis of heterocyclic compounds, such as oxadiazoles, which are important scaffolds in medicinal chemistry. nih.gov

Rearrangement Reactions: Exploring novel rearrangement reactions of the oxime group to access different structural motifs.

Metal-Catalyzed Cross-Coupling Reactions: Developing new cross-coupling reactions that utilize the benzamide oxime as a directing group or a reactive partner.

Advanced Computational Approaches for Deeper Mechanistic Understanding

Computational chemistry will play a crucial role in advancing our understanding of this compound. Density Functional Theory (DFT) calculations have already been used to predict a planar geometry for the molecule, with a partial double-bond character in the C=N bond. vulcanchem.com

Future computational studies will likely focus on:

Reaction Mechanisms: Using DFT and other advanced computational methods to elucidate the mechanisms of known and newly discovered reactions involving this compound. This will provide valuable insights for optimizing reaction conditions and designing new transformations.

Spectroscopic Properties: Predicting and interpreting the spectroscopic data (e.g., NMR, IR, UV-Vis) of the compound and its derivatives to aid in their characterization.

Structure-Property Relationships: Developing quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models to predict the biological activity and physical properties of new derivatives based on the this compound scaffold.

Integration into Emerging Fields of Chemical Research

The unique properties of this compound make it a promising candidate for integration into several emerging areas of chemical research.

Photocatalysis: The fluorine and methyl substituents on the benzene (B151609) ring can influence the electronic properties of the molecule, potentially making it a suitable photosensitizer or a substrate in photocatalytic reactions.

Flow Chemistry: As mentioned earlier, the development of continuous flow methods for the synthesis of this compound and its derivatives will be a key area of research. This will enable safer, more efficient, and scalable production.

Sustainable Chemistry: The focus on developing greener synthetic routes and utilizing renewable resources will be a central theme in future research on this compound.

Design of Novel Functional Materials Utilizing the Benzamide Oxime Core

The ability of the benzamide oxime group to form hydrogen bonds and coordinate with metal ions makes it an attractive building block for the design of new functional materials. nih.gov

Future research in this area will likely involve:

Metal-Organic Frameworks (MOFs): Using this compound as a ligand to construct novel MOFs with potential applications in gas storage, separation, and catalysis.

Polymers: Incorporating the benzamide oxime moiety into polymer backbones to create materials with tailored thermal, mechanical, and optical properties.

Sensors: Developing chemosensors based on the this compound scaffold for the detection of specific analytes.

Table of Physicochemical Properties:

| Property | Value | Method/Source |

| Melting Point | 105–107°C | Differential Scanning Calorimetry vulcanchem.com |

| Boiling Point | 261.7°C (predicted) | Quantitative Structure-Property Relationship vulcanchem.com |

| Density | 1.25 g/cm³ (predicted) | Computational Modeling vulcanchem.com |

| pKa | 6.66 | Potentiometric Titration vulcanchem.com |

| LogP | 1.93 | HPLC Retention Time vulcanchem.com |

Table of Spectroscopic Data:

| Spectral Feature | Wavenumber (cm⁻¹) |

| N-O stretch | 945 vulcanchem.com |

| C=N stretch | 1640 vulcanchem.com |

| NH₂ deformation | 1615 vulcanchem.com |

Q & A

Q. What are the key synthetic pathways for 3-fluoro-4-methylbenzamide oxime, and how can reaction yields be optimized?

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a combination of spectroscopic and chromatographic methods:

- NMR : Confirm fluorine substitution (¹⁹F NMR) and oxime proton signals (δ 8.5–9.5 ppm in ¹H NMR) .

- HPLC-MS : Monitor purity (>98%) and detect byproducts (e.g., unreacted aldehyde or hydrolysis products) .

- X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing for solid-state studies .

Q. What are the solubility properties of this compound, and how should stock solutions be prepared?

- Solubility :

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | 30–40 |

| Ethanol | 25–35 |

| PBS (pH 7.2) | 0.5–1.0 |

- Preparation : Dissolve in DMSO (purged with N₂), then dilute in aqueous buffers. Avoid freeze-thaw cycles; store at -80°C for ≤6 months .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., oxidation vs. substitution) affect the synthesis of derivatives from this compound?

- Oxidation : Forms nitroso intermediates (using KMnO₄), which can dimerize or react further .

- Substitution : The fluorine atom undergoes nucleophilic aromatic substitution (e.g., with amines or thiols) under basic conditions .

- Mitigation : Use protecting groups (e.g., Boc for oxime) to direct reactivity. Monitor reactions with TLC or in-situ IR .

Q. What methodologies are recommended for evaluating the biological activity of this compound in vitro?

- Antimicrobial assays : Test against Gram-positive/negative bacteria (MIC via broth dilution) .

- Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., FRET) .

- Cytotoxicity : Use MTT assays in cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .

Q. How can computational chemistry aid in predicting the reactivity or pharmacophore features of this compound?

- DFT calculations : Model transition states for substitution reactions (e.g., Fukui indices for electrophilic sites) .

- Molecular docking : Predict binding affinities to target proteins (e.g., PARP-1 or COX-2) using AutoDock Vina .

- ADMET prediction : Use tools like SwissADME to assess bioavailability and toxicity risks .

Q. What experimental strategies resolve contradictions in stability data (e.g., pH-dependent degradation vs. thermal decomposition)?

- Forced degradation studies : Expose the compound to heat (40–80°C), UV light, or acidic/alkaline conditions. Monitor degradation via HPLC .

- Kinetic analysis : Calculate activation energy (Eₐ) using Arrhenius plots to identify dominant degradation pathways .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of fluorinated benzamide oximes?

- Standardize assays : Control variables like cell passage number, serum concentration, and incubation time .

- Validate mechanisms : Use siRNA knockdown or competitive binding assays to confirm target specificity .

- Meta-analysis : Compare datasets across studies (e.g., PubChem or ChEMBL) to identify outlier results .

Methodological Best Practices

- Stereochemical considerations : Oxime geometry (E/Z) impacts bioactivity. Use NOESY NMR or chiral HPLC to resolve isomers .

- Scale-up challenges : Optimize mixing efficiency and heat dissipation in flow reactors for gram-scale synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.